5'-o-Acetylcytidine
Overview
Description
5’-O-Acetylcytidine is a modified nucleoside derived from cytidine, where an acetyl group is attached to the 5’-hydroxyl group of the ribose sugar. This modification is part of a broader category of RNA modifications that play crucial roles in regulating RNA stability, translation, and overall cellular function. The acetylation of cytidine is a conserved modification found in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetylcytidine typically involves the acetylation of cytidine. One common method is the direct acetylation of the 5’-hydroxyl group of cytidine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the nucleoside. The general reaction scheme is as follows:
Cytidine+Acetic Anhydride→5’-O-Acetylcytidine+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetylcytidine can be scaled up using similar acetylation reactions. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetylcytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield cytidine and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of 5’-O-Acetylcytidine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Cytidine and acetic acid.
Oxidation: Various oxidized forms of 5’-O-Acetylcytidine.
Substitution: Derivatives of cytidine with different functional groups replacing the acetyl group.
Scientific Research Applications
5’-O-Acetylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study RNA modifications and their chemical properties.
Biology: Plays a role in understanding RNA stability and function, as well as the regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to RNA dysregulation.
Industry: Used in the development of RNA-based technologies and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-Acetylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and translation. The acetylation of cytidine is catalyzed by specific acetyltransferases, such as N-acetyltransferase 10 (NAT10). This modification can affect the interaction of RNA with proteins and other molecules, thereby regulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N4-Acetylcytidine: Another acetylated form of cytidine, where the acetyl group is attached to the nitrogen atom at the 4-position of the cytidine base.
N6-Acetyladenosine: An acetylated form of adenosine, where the acetyl group is attached to the nitrogen atom at the 6-position of the adenosine base.
N4-Acetyl-2’-O-methylcytidine: A compound with both acetylation and methylation modifications on cytidine.
Uniqueness
5’-O-Acetylcytidine is unique in that the acetyl group is attached to the 5’-hydroxyl group of the ribose sugar, rather than the base. This specific modification can have distinct effects on RNA structure and function compared to other acetylated nucleosides.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(15)19-4-6-8(16)9(17)10(20-6)14-3-2-7(12)13-11(14)18/h2-3,6,8-10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,8-,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJUQPFTKBELR-PEBGCTIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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